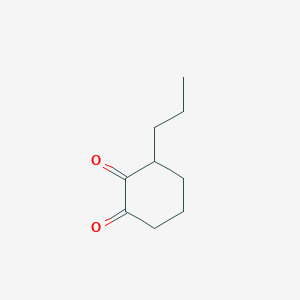
3-Propylcyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylcyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with two ketone groups at the 1 and 2 positions and a propyl group at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylcyclohexane-1,2-dione can be achieved through various organic reactions. One common method involves the oxidation of 3-propylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-propylcyclohexanol using metal catalysts such as palladium or platinum. This method is advantageous due to its high efficiency and selectivity, allowing for large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Propylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-propylcyclohexane-1,2-diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-Propylcyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Propylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Propylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Additionally, the propyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dione: Lacks the propyl group, making it less hydrophobic.
3-Methylcyclohexane-1,2-dione: Contains a methyl group instead of a propyl group, resulting in different chemical properties.
3-Ethylcyclohexane-1,2-dione: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-Propylcyclohexane-1,2-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the propyl group enhances its hydrophobicity and may affect its binding affinity to various molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
60386-57-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-propylcyclohexane-1,2-dione |
InChI |
InChI=1S/C9H14O2/c1-2-4-7-5-3-6-8(10)9(7)11/h7H,2-6H2,1H3 |
Clave InChI |
URKXGIXFPYIONB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


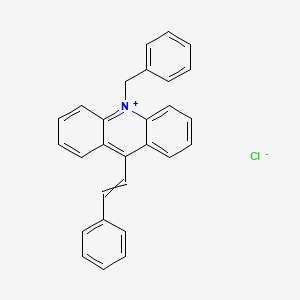

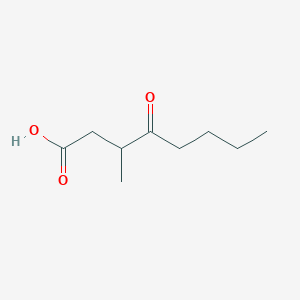
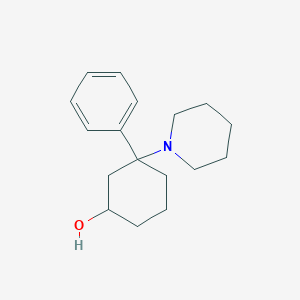


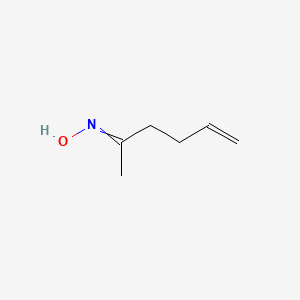




![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
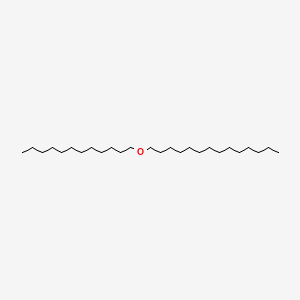
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
